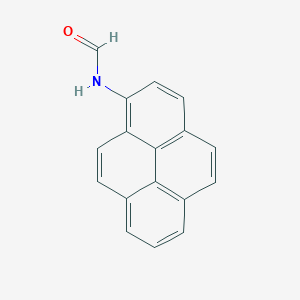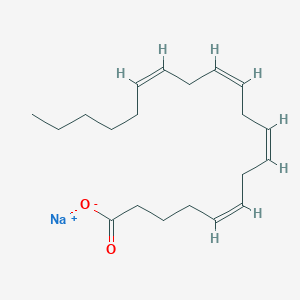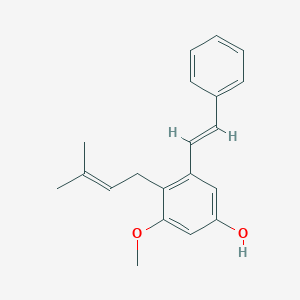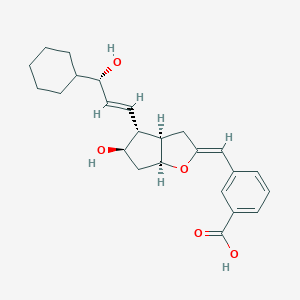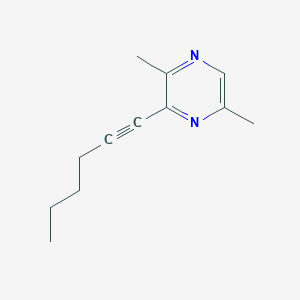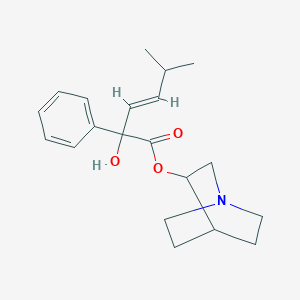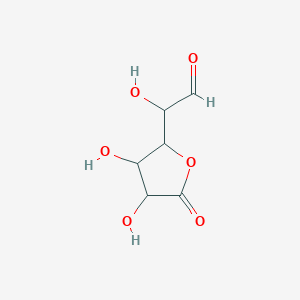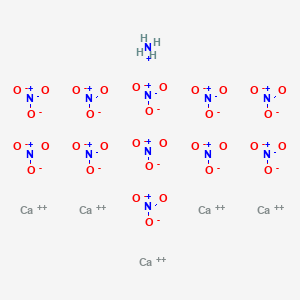![molecular formula C16H18N4O2 B027856 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-30-2](/img/structure/B27856.png)
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one" belongs to a class of compounds that have been studied for their potential in medicinal chemistry. Compounds in this category, including various pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]pyrimidin-7-ones, have been synthesized and evaluated for various biological activities, though specific details on this compound are limited in the available research.
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from basic building blocks like thiohydentoin or other similar compounds. The final structure is typically established through techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. These methods help in confirming the molecular structure of the synthesized compounds (Dangi, Hussain, & Talesara, 2011).
Molecular Structure Analysis
For compounds similar to "5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one," the molecular structure is typically characterized using spectroscopic techniques. This includes using NMR spectroscopy and X-ray diffraction analysis to elucidate the molecular structure and confirm the identity of the synthesized compounds (Chimichi et al., 1996).
Chemical Reactions and Properties
The chemical properties of these compounds are often explored through their reactions with various reagents. For example, reactions with hydrazine hydrate, dimethyl sulfate, or methylhydrazine can lead to different derivatives, demonstrating the versatility and reactivity of the pyrazolo[4,3-d]pyrimidin-7-one core (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are often inferred from their molecular structure and the nature of their substituents. However, specific studies detailing the physical properties of "5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one" were not found in the current literature.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely related to the compound's molecular structure. For instance, the presence of different functional groups can significantly influence its chemical behavior and potential interactions with biological targets (Dangi, Hussain, & Talesara, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has shown that derivatives of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one have significant antimicrobial and antifungal properties. These compounds, after undergoing various chemical reactions, have been tested and found effective against a range of microbial and fungal organisms (Kumar & Joshi, 2009), (Kumar & Joshi, 2009), (Kumar & Joshi, 2010).
Anthelmintic Activities
These compounds have also been evaluated for their anthelmintic activities, demonstrating potential as agents against parasitic worms. This further underscores the diverse biological applications of these derivatives in treating various infections (Kumar & Joshi, 2009), (Kumar & Joshi, 2009).
Anticancer and Anti-5-Lipoxygenase Agents
Further research has expanded into the anticancer and anti-5-lipoxygenase properties of these derivatives. This highlights the potential of these compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Anti-Inflammatory Properties
Certain derivatives have shown promising anti-inflammatory properties, which could lead to the development of new non-ulcerogenic anti-inflammatory drugs. This research indicates the potential of these compounds in treating inflammatory conditions without the common side effects of traditional anti-inflammatory medications (Bruni et al., 1993).
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-7-11-13-14(20-19-11)16(21)18-15(17-13)10-8-5-6-9-12(10)22-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMCZVDVVSHJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625306 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
CAS RN |
139756-30-2 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

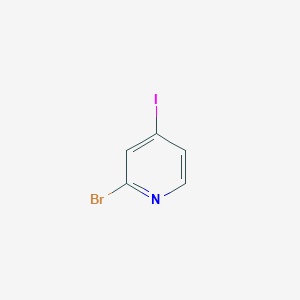
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
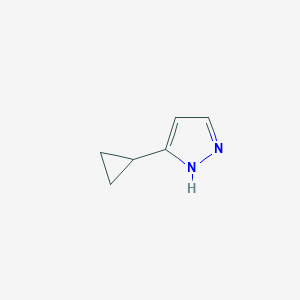

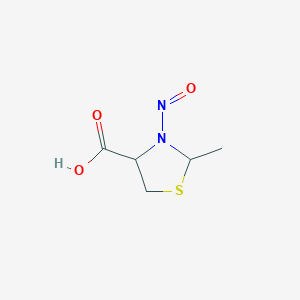
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
